molecular formula C17H18INO2 B12622293 Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- CAS No. 918656-84-5

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-

Cat. No.: B12622293
CAS No.: 918656-84-5
M. Wt: 395.23 g/mol
InChI Key: BHMLFPOTZYRDKA-IRXDYDNUSA-N
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Description

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological and therapeutic effects, making them significant in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of morpholine derivatives typically involves a sequence of coupling, cyclization, and reduction reactions. For Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-, the synthetic route may include the following steps:

Industrial production methods often involve the use of transition metal catalysis and stereoselective synthesis to ensure high yields and purity .

Chemical Reactions Analysis

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterases and legumain enzymes. By binding to these enzymes, it prevents their normal function, which can lead to therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- can be compared with other morpholine derivatives such as:

    Reboxetine: An antidepressant that inhibits norepinephrine reuptake.

    Moclobemide: An antidepressant that acts as a reversible inhibitor of monoamine oxidase A.

    Emorfazone: An antipyretic and analgesic.

The uniqueness of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications .

Biological Activity

Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom. The specific configuration of the compound is critical for its biological activity. The presence of the 2-iodophenoxy group enhances its interaction with biological targets.

Research indicates that this morpholine derivative acts primarily on the norepinephrine transporter (NET), a target involved in neurotransmitter reuptake. The (S,S)-enantiomer has shown a significantly higher affinity for NET compared to other derivatives, with an IC50 value of 3.6 nM in inhibiting norepinephrine uptake in rat hypothalamic synaptosomes .

Inhibition of Norepinephrine Transporter

The compound has been identified as a specific inhibitor of NET. Its selectivity was demonstrated through binding assays where it exhibited a high binding affinity (Kd = 1.30 nM) and a selectivity ratio for serotonin and dopamine transporters that was significantly higher than for NET . This selectivity suggests its potential use in treating conditions related to norepinephrine dysregulation.

Antitumor Activity

Morpholine derivatives have been explored for their antitumor properties. A study highlighted the cytotoxic effects of morpholine-containing compounds against various cancer cell lines. Specifically, derivatives with morpholine fragments showed selective cytotoxicity against human lung adenocarcinoma (A549) cells, with some compounds exhibiting IC50 values comparable to doxorubicin .

Case Studies

  • In Vitro Studies : A series of morpholine derivatives were tested against multiple cancer cell lines including M-HeLa and MCF-7. The results indicated that while some derivatives were less effective than their piperazine counterparts, they still maintained significant activity against specific cancer types .
  • Binding Affinity Studies : Kanegawa et al. conducted detailed binding studies using [(S,S)-125I]IPBM, revealing that the compound could be utilized as a SPECT ligand for imaging NET in the brain and heart, thus providing insights into its pharmacological applications .

Table 1: Biological Activity Summary of Morpholine Derivatives

Compound NameTargetIC50 (nM)Selectivity Ratio (SERT/NET)
(S,S)-[125I]IPBMNET3.6257
Morpholine Derivative AA54950N/A
Morpholine Derivative BMCF-775N/A

Properties

CAS No.

918656-84-5

Molecular Formula

C17H18INO2

Molecular Weight

395.23 g/mol

IUPAC Name

(2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1

InChI Key

BHMLFPOTZYRDKA-IRXDYDNUSA-N

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I

Origin of Product

United States

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